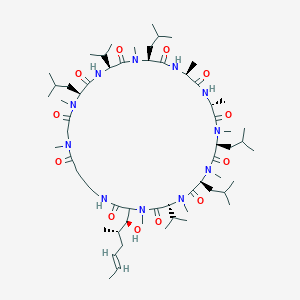
Cyclosporin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosporin H is a cyclic undecapeptide, a derivative of cyclosporin A, known for its potent immunosuppressive properties. It is naturally derived from the fungus Tolypocladium inflatum and has been widely studied for its applications in immunology and transplantation medicine. This compound is particularly noted for its ability to inhibit the activity of T-cells, making it a valuable compound in preventing organ rejection and treating autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporin H typically involves the chemical modification of cyclosporin A. One common method includes dissolving cyclosporin A in an organic solvent and heating it in the presence of an acid catalyst. A base is then added to the solution, followed by recrystallization in a second solvent. The recrystallized product is purified via chromatography to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the fungus Tolypocladium inflatum. The fermentation broth is then subjected to extraction and purification processes to isolate cyclosporin A, which is subsequently converted to this compound through chemical modification .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize specific functional groups within the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Cyclosporin H has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclic peptides and their interactions with various receptors.
Biology: this compound is employed in research on T-cell activation and immune response modulation.
Medicine: Its primary application is in transplantation medicine to prevent organ rejection. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Industry: this compound is utilized in the development of novel drug delivery systems, including nanoparticles and biodegradable implants
Mechanism of Action
Cyclosporin H exerts its effects by binding to the cytosolic protein cyclophilin in T-cells. This complex inhibits the activity of calcineurin, a phosphatase involved in activating the transcription of interleukin-2 and other cytokines. By preventing the activation of these cytokines, this compound effectively suppresses the immune response, making it a valuable immunosuppressant .
Comparison with Similar Compounds
Cyclosporin A: The parent compound from which cyclosporin H is derived. It has similar immunosuppressive properties but differs in its chemical structure.
Tacrolimus: Another immunosuppressant that inhibits calcineurin but has a different chemical structure and binding mechanism.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, differing in its mechanism of action from this compound.
Uniqueness of this compound: this compound is unique due to its specific binding to cyclophilin and its potent inhibition of calcineurin. This specificity allows for targeted immunosuppression with potentially fewer side effects compared to other immunosuppressants .
Properties
IUPAC Name |
(6R,9S,12S,15R,18S,21S,24S,27S)-3-[(E,1S,2S)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,15,18,22,28,31-nonamethyl-9,12,21,27-tetrakis(2-methylpropyl)-6,24-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclopentatriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-24-25-27-41(14)53(76)52-57(80)63-29-26-28-48(74)67(17)34-49(75)68(18)44(30-35(2)3)56(79)66-50(39(10)11)61(84)69(19)45(31-36(4)5)55(78)64-42(15)54(77)65-43(16)58(81)70(20)46(32-37(6)7)59(82)71(21)47(33-38(8)9)60(83)72(22)51(40(12)13)62(85)73(52)23/h24-25,35-47,50-53,76H,26-34H2,1-23H3,(H,63,80)(H,64,78)(H,65,77)(H,66,79)/b25-24+/t41-,42-,43+,44-,45-,46-,47-,50-,51+,52?,53-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHACJFHGITGOJ-BFLPRMFGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NCCCC(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@H](C)[C@@H](C1C(=O)NCCCC(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
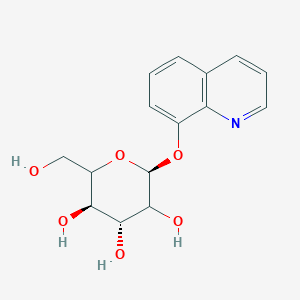
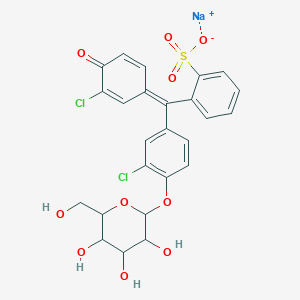
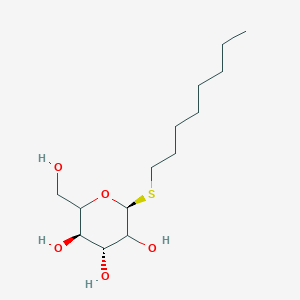
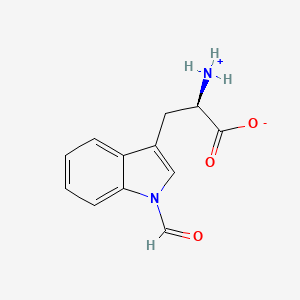
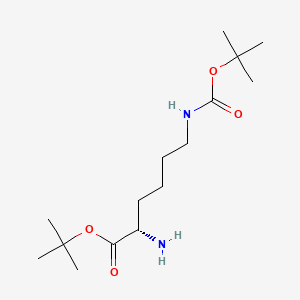
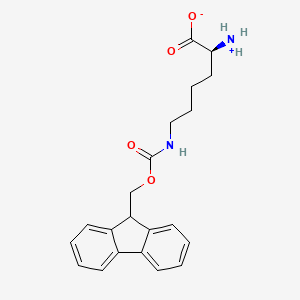
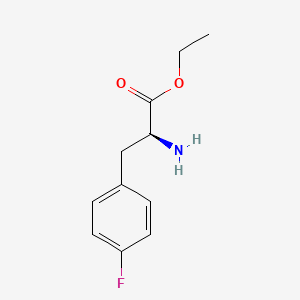
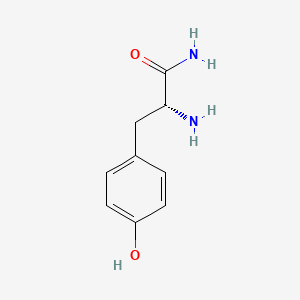
![(2S,3S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7840131.png)
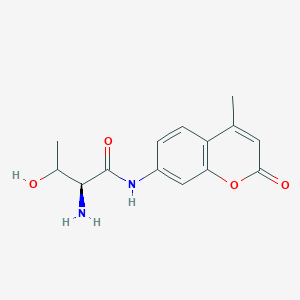
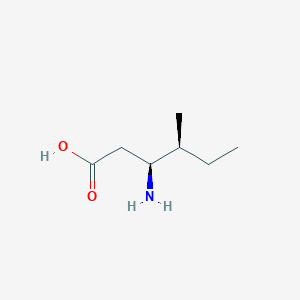
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B7840154.png)
![[(1S,2R,4S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B7840160.png)
![4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one](/img/structure/B7840190.png)
